7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
This compound, also known as 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, has the molecular formula C14H12F3N5O and a molecular weight of 323.27 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: CC(C1=CC=NC2=NC(NN12)N)OC3=CC=CC(C(F)(F)F)=C3 . This indicates that the compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazolopyrimidine ring via an ethyl linker.Physical And Chemical Properties Analysis
The compound has a molecular weight of 323.27 and a molecular formula of C14H12F3N5O . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Ring-chain Isomerism and Heterocyclic Synthesis
Research into the cyclisation and ring-chain isomerism of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates has revealed a dependency on solvent and substituent length, leading to heterocyclic ring opening and formation of new compounds through isomerisation processes (Pryadeina et al., 2008).
Nitration and Heterocyclization
The nitration of azolo[1,5-a]pyrimidin-7-amines has been optimized to produce a series of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines, followed by their reduction and further heterocyclization. This work has expanded the potential for developing novel fused azolopteridines and azolopurines with significant yields, demonstrating versatility in synthesizing related heterocyclic compounds (Gazizov et al., 2020).
Synthesis in Supercritical Carbon Dioxide
A novel synthesis method has been developed for 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of antiviral drugs, using supercritical carbon dioxide. This method highlights the potential of using environmentally friendly solvents in pharmaceutical synthesis processes (Baklykov et al., 2019).
Tuberculostatic Activity
Structural analogs of triazolopyrimidines have been evaluated for their tuberculostatic activity, revealing significant potential as antituberculous agents. This research emphasizes the importance of exploring heterocyclic compounds for developing new treatments for tuberculosis (Titova et al., 2019).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols synthesized through three-component reactions have been investigated, indicating the potential of these compounds in developing new antimicrobial and antifungal agents (Komykhov et al., 2017).
Safety And Hazards
properties
IUPAC Name |
7-[1-[3-(trifluoromethyl)phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O/c1-8(11-5-6-19-13-20-12(18)21-22(11)13)23-10-4-2-3-9(7-10)14(15,16)17/h2-8H,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPWVZSANXRTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
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